N'-(2-Chloroacetyl)quinoline-8-carbohydrazide
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Overview
Description
N’-(2-Chloroacetyl)quinoline-8-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetyl)quinoline-8-carbohydrazide typically involves the reaction of quinoline derivatives with chloroacetyl chloride and hydrazine derivatives. One common method involves the following steps:
Starting Material: The synthesis begins with quinoline-8-carboxylic acid.
Chloroacetylation: The quinoline-8-carboxylic acid is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloroacetylquinoline-8-carboxylic acid.
Hydrazide Formation: The 2-chloroacetylquinoline-8-carboxylic acid is then treated with hydrazine hydrate to form N’-(2-Chloroacetyl)quinoline-8-carbohydrazide.
Industrial Production Methods
Industrial production methods for N’-(2-Chloroacetyl)quinoline-8-carbohydrazide typically involve large-scale synthesis using the same basic steps as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetyl)quinoline-8-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives.
Scientific Research Applications
N’-(2-Chloroacetyl)quinoline-8-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)quinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carbohydrazide: Similar in structure but lacks the chloroacetyl group.
2-Chloroquinoline-8-carbohydrazide: Similar but with a different substitution pattern.
N’-(2-Bromoacetyl)quinoline-8-carbohydrazide: Similar but with a bromoacetyl group instead of chloroacetyl.
Uniqueness
N’-(2-Chloroacetyl)quinoline-8-carbohydrazide is unique due to the presence of the chloroacetyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-(2-chloroacetyl)quinoline-8-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-7-10(17)15-16-12(18)9-5-1-3-8-4-2-6-14-11(8)9/h1-6H,7H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJRIHXNOMNKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NNC(=O)CCl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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